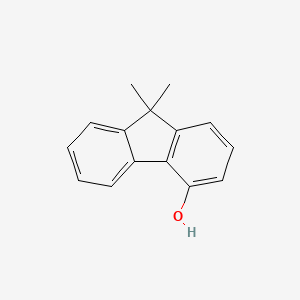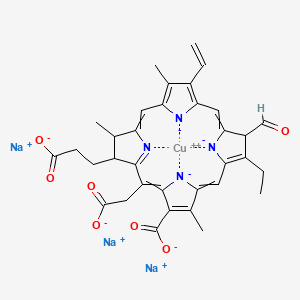
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is an organophosphorus compound that serves as a bidentate ligand in coordination chemistry. This compound is characterized by the presence of two diphenylphosphino groups attached to a butene backbone, which provides it with unique chemical properties and reactivity. It is widely used in various catalytic processes due to its ability to form stable complexes with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene typically involves the reaction of diphenylphosphine with a suitable butene derivative under controlled conditions. One common method is the thermal rearrangement of thiocarbonyl-stabilized triphenylphosphonium ylides, which leads to the formation of (Z)-configured diphenylphosphino alkenes . The reaction conditions often include high temperatures and the use of specific catalysts to facilitate the rearrangement process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flash vacuum pyrolysis and the use of metal catalysts are employed to optimize the reaction conditions and achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is used as a ligand in the formation of metal complexes. These complexes are employed in various catalytic processes, including hydroformylation, hydrogenation, and cross-coupling reactions .
Biology and Medicine
The compound’s ability to form stable complexes with metals makes it useful in biological and medicinal research. It is used in the development of metal-based drugs and diagnostic agents. The metal complexes of this compound have shown potential in anticancer and antimicrobial applications .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes helps in the efficient synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene involves its ability to coordinate with metal centers through its diphenylphosphino groups. This coordination forms stable metal-ligand complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- Bis-(2-diphenylphosphino)-p-tolyl) ether (PTEphos)
Uniqueness
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is unique due to its specific butene backbone, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to form metal complexes with different coordination geometries and reactivities, making it a versatile ligand in various catalytic processes .
Propiedades
Fórmula molecular |
C30H30P2 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3 |
Clave InChI |
QEJWSGVBWKWUKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)

![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)

![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
